Fexuprazan - 1902954-60-2

Fexuprazan

Catalog Number: EVT-258071
CAS Number: 1902954-60-2
Molecular Formula: C19H17F3N2O3S
Molecular Weight: 410.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Fexuprazan, also known as Fexuprazan, is a novel potassium-competitive acid blocker (P-CAB) currently under investigation for the treatment of various acid-related disorders. [, , , , , , , , , , , , , , , , , , , , ] It belongs to a new class of drugs that exhibit rapid, potent, and long-lasting suppression of gastric acid secretion. [] Fexuprazan acts by reversibly inhibiting the H+/K+-ATPase enzyme found in the proton pumps of gastric parietal cells. [, ]

Mechanism of Action

Fexuprazan functions as a potassium-competitive acid blocker (P-CAB) by competitively inhibiting the binding of potassium ions to the H+/K+-ATPase enzyme located in the proton pumps of gastric parietal cells. [, , ] This binding prevents the enzyme from pumping hydrogen ions into the stomach, thereby effectively suppressing gastric acid secretion. [, , ] Fexuprazan demonstrates a rapid onset of action and a prolonged duration of acid suppression. [, ]

Applications
  • Treatment of Erosive Esophagitis: Studies indicate that Fexuprazan effectively heals Erosive Esophagitis and demonstrates non-inferiority compared to esomeprazole, a commonly used proton pump inhibitor. [, , , , ]
  • Treatment of Gastritis: Research suggests Fexuprazan's efficacy in treating both acute and chronic gastritis, showing promising results in improving gastric erosion healing rates compared to placebo. []
  • Helicobacter pylori Eradication: Fexuprazan is investigated for its potential in H. pylori eradication therapies. Its potent acid suppression capabilities make it a suitable candidate for inclusion in eradication regimens. [, , ]
  • Prevention of NSAID-Induced Gastrointestinal Complications: Due to its ability to effectively suppress gastric acid, Fexuprazan is explored as a prophylactic agent against gastrointestinal complications arising from Non-steroidal anti-inflammatory drug (NSAID) use. [, ]
  • Addressing Limitations of PPIs: Fexuprazan offers a potential alternative to Proton Pump Inhibitors (PPIs) for individuals who experience inadequate acid suppression or encounter issues related to CYP2C19 polymorphism. []
Future Directions
  • Optimization of Dosage Regimens: Further research is needed to establish optimal dosing strategies for Fexuprazan across various indications, taking into account factors such as patient characteristics and disease severity. []
  • Long-term Safety and Efficacy: Longitudinal studies are necessary to evaluate the long-term safety and efficacy profile of Fexuprazan, particularly in comparison to existing treatments. []
  • Head-to-Head Comparisons with Other PCABs: Comparative studies with other potassium-competitive acid blockers (PCABs) would be beneficial to determine the relative efficacy and safety profiles of these agents. []

Esomeprazole

Relevance: Esomeprazole serves as a comparator drug in multiple studies evaluating the efficacy and safety of Fexuprazan. Several studies demonstrated that Fexuprazan exhibits non-inferior efficacy to esomeprazole in healing EE and managing GERD symptoms.

Tegoprazan

Relevance: Similar to Vonoprazan, Tegoprazan is included in the review discussing the efficacy of PCABs for H. pylori eradication. It is mentioned alongside Fexuprazan as a potential alternative to PPI-based therapies. The review acknowledges that Tegoprazan, like Fexuprazan, exhibits comparable increases in serum gastrin levels to esomeprazole despite its strong acid suppression.

Aspirin

Relevance: One study investigated the pharmacodynamic and pharmacokinetic interactions between Fexuprazan and aspirin. The results showed no clinically relevant interactions, suggesting that Fexuprazan could be a potential option for preventing aspirin-induced gastrointestinal complications.

Celecoxib

Relevance: A study examined the pharmacokinetic interactions between Fexuprazan and several NSAIDs, including Celecoxib. The findings revealed no clinically significant pharmacokinetic interactions between Fexuprazan and Celecoxib.

Naproxen

Relevance: Naproxen was included in the same study investigating pharmacokinetic interactions between Fexuprazan and NSAIDs. While some differences in the pharmacokinetic parameters of Fexuprazan were observed when co-administered with naproxen, they were not considered clinically significant.

Meloxicam

Relevance: Similar to Celecoxib and Naproxen, Meloxicam was included in the investigation of pharmacokinetic interactions with Fexuprazan. The study found no significant changes in Fexuprazan's systemic exposure when co-administered with Meloxicam.

Lansoprazole

Relevance: While not directly investigated in the provided papers, Lansoprazole is mentioned in the context of comparing serum gastrin levels between different P-CABs and PPIs. The study highlights that vonoprazan caused a more significant increase in gastrin levels compared to Lansoprazole, while Fexuprazan showed a comparable increase to esomeprazole.

Properties

CAS Number

1902954-60-2

Product Name

Abeprazan

IUPAC Name

1-[5-(2,4-difluorophenyl)-1-(3-fluorophenyl)sulfonyl-4-methoxypyrrol-3-yl]-N-methylmethanamine

Molecular Formula

C19H17F3N2O3S

Molecular Weight

410.4 g/mol

InChI

InChI=1S/C19H17F3N2O3S/c1-23-10-12-11-24(28(25,26)15-5-3-4-13(20)8-15)18(19(12)27-2)16-7-6-14(21)9-17(16)22/h3-9,11,23H,10H2,1-2H3

InChI Key

OUNXGNDVWVPCOL-UHFFFAOYSA-N

SMILES

CNCC1=CN(C(=C1OC)C2=C(C=C(C=C2)F)F)S(=O)(=O)C3=CC=CC(=C3)F

Solubility

Soluble in DMSO

Synonyms

Abeprazan

Canonical SMILES

CNCC1=CN(C(=C1OC)C2=C(C=C(C=C2)F)F)S(=O)(=O)C3=CC=CC(=C3)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.